molecular formula C23H21N5O2 B4394520 7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone

7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4394520
M. Wt: 399.4 g/mol
InChI Key: ZXQMKUVYRCRUMU-UHFFFAOYSA-N
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Description

The compound belongs to the class of quinazolinones, a group of compounds known for their diverse biological activities and pharmaceutical applications. The specific chemical structure of this compound indicates its potential for unique chemical reactions and properties, which are explored in various studies focusing on similar quinazolinone derivatives.

Synthesis Analysis

Research on quinazolinones often involves synthesizing various derivatives to explore their chemical and biological properties. For example, methods for synthesizing quinazolinone derivatives often involve condensation reactions of N-acyl anthranilic acids with aromatic amines, as demonstrated by Seshavataram and Rao (1977) in their synthesis of 2-methyl-3-aryl-7-chloro and 2-(2-furyl)-3-aryl-4-quinazolones (S. K. V. Seshavataram & N. S. Subba Rao, 1977).

Molecular Structure Analysis

Studies on the molecular structure of quinazolinone derivatives, including X-ray crystallography and energy framework analyses, provide insights into their intermolecular interactions and structural stability. For instance, Tojiboev et al. (2021) explored the crystal structures of mackinazolinone derivatives, offering valuable insights into the molecular architecture of these compounds (A. Tojiboev et al., 2021).

Chemical Reactions and Properties

Quinazolinone derivatives engage in various chemical reactions, such as alkylation and electrophilic substitution, which are crucial for the synthesis of novel compounds with potential biological activities. Aleksandrov et al. (2011) detailed the synthesis and electrophilic substitution reactions of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline, highlighting the versatility of quinazolinone derivatives in chemical transformations (A. Aleksandrov et al., 2011).

properties

IUPAC Name

7-(furan-2-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-12-7-16-14(3)25-23(27-18(16)8-13(12)2)28-22-24-11-17-19(26-22)9-15(10-20(17)29)21-5-4-6-30-21/h4-8,11,15H,9-10H2,1-3H3,(H,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQMKUVYRCRUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-yl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone

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